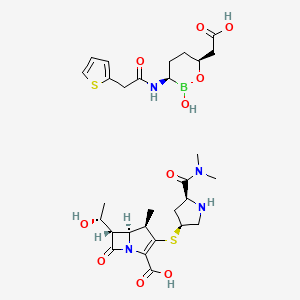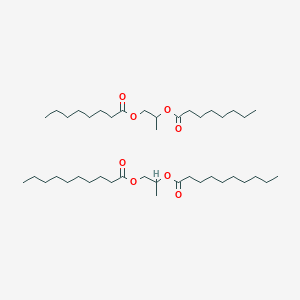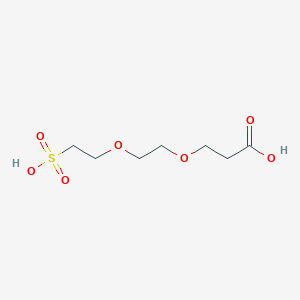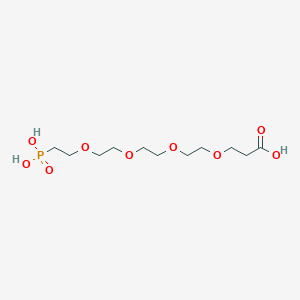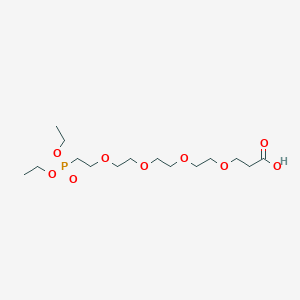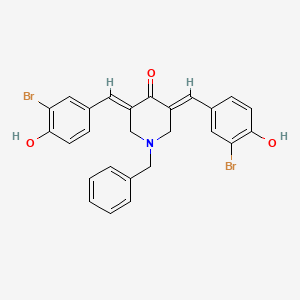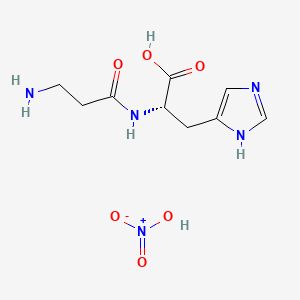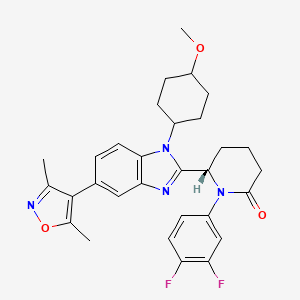
Inobrodib
Übersicht
Beschreibung
Inobrodib ist ein First-in-Class-Anti-Krebsmittel zur oralen Einnahme, das als niedermolekularer Inhibitor wirkt. Es zielt speziell auf die Bromodomeinen von p300 und CBP ab, zwei homologen Histon-Acetyltransferasen, die eine kritische Rolle im Zellwachstum und in der Zelldifferenzierung spielen. Durch die Hemmung dieser Bromodomeinen beeinflusst this compound die Expression von wichtigen Krebs-Treibern wie MYC und IRF4 .
Wissenschaftliche Forschungsanwendungen
Inobrodib hat sich in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie, als vielversprechend erwiesen. Es wurde in präklinischen und frühen klinischen Studien auf seine Wirksamkeit bei der Behandlung von multiplem Myelom und anderen hämatologischen Malignomen getestet. This compound induziert eine starke Wachstumshemmung, indem es den Zellzyklus bei niedrigen nanomolaren Konzentrationen arretiert. Es hat auch synergistische Wirkungen gezeigt, wenn es in Kombination mit anderen Standardmedikamenten eingesetzt wurde .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Bromodomeinen von p300 und CBP hemmt. Diese Hemmung wirkt sich auf die Expression von wichtigen Krebs-Treibern wie MYC und IRF4 aus. Die Verbindung stört die Wirkung von p300/CBP an regulatorischen Elementen, die diese Gene kontrollieren, was zu einer verringerten Expression von IRF4 und MYC führt. Dieser Mechanismus unterscheidet sich deutlich von dem anderer gängiger Medikamente und hat sich als synergistisch mit Wirkstoffen wie IMiDs erwiesen .
Wirkmechanismus
Target of Action
Inobrodib is a potent and selective inhibitor of the bromodomains of p300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They are the primary targets of this compound .
Mode of Action
This compound works by binding into the conserved bromodomain of the twin proteins p300 and CBP . This action disrupts the function of p300/CBP at regulatory elements controlling key cancer genes . It displaces p300/CBP, and as a result, impacts the expression of key cancer driving genes .
Biochemical Pathways
This compound’s action significantly affects the expression of key cancer drivers, including MYC and IRF4 . These genes are important in the progression of haematological malignancies . This compound also impacts the androgen receptor expression, which is critical in late-stage prostate cancer, and the immune checkpoint protein PDL1 .
Pharmacokinetics
This compound is a small molecule inhibitor that is taken orally as a capsule . This makes it easy for patients to take and can be used at home without the need for intensive monitoring . .
Result of Action
This compound induces a significant redistribution of p300/CBP away from sites occupied by oncogenic master transcription factors . This leads to a profound impact on the regulatory elements which control the expression of key cancer driver genes . The drug’s action results in decreased IRF4 and MYC expression as well as the androgen receptor and its variants .
Action Environment
This compound has been shown to be effective in both monotherapy and in combination with existing agents as part of ongoing Phase I/IIa clinical trials . The drug’s action can be synergistic with BET inhibitors, while impacting the expression of 7x fewer genes (compared to JQ1) . .
Biochemische Analyse
Biochemical Properties
Inobrodib functions by inhibiting the bromodomains of EP300 and CBP, which are essential for the acetylation of histones and the regulation of gene expression. This inhibition disrupts the interaction between these enzymes and chromatin, leading to changes in the transcriptional landscape of the cell. This compound has been shown to interact with several key transcription factors, including MYC, IRF4, and E2F1, resulting in the downregulation of genes associated with cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest and differentiation in multiple myeloma and acute myeloid leukemia cell lines. The compound also affects cell signaling pathways by modulating the expression of oncogenes such as MYC and IRF4. These changes lead to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound binds to the bromodomains of EP300 and CBP, preventing their interaction with acetylated histones. This binding results in the redistribution of EP300 and CBP away from oncogenic transcription factor binding sites, leading to decreased transcription of cancer-promoting genes. This compound also induces the degradation of EP300 and CBP, further reducing their activity and impacting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in vitro, with significant inhibition of tumor growth in xenograft models. Long-term treatment with this compound leads to persistent downregulation of oncogenes and continued suppression of tumor growth, even after the cessation of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Higher doses of the compound result in more pronounced tumor regression and longer-lasting inhibition of tumor growth. At very high doses, this compound can cause toxic effects, including thrombocytopenia and other hematological abnormalities. Optimal dosing regimens have been established to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to histone acetylation and gene expression. It interacts with enzymes such as EP300 and CBP, which are crucial for the acetylation of histones and the regulation of transcription. The compound’s inhibition of these enzymes leads to changes in metabolic flux and the levels of various metabolites associated with cell proliferation and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to EP300 and CBP, which are distributed throughout the nucleus. This distribution pattern is critical for this compound’s ability to modulate gene expression and inhibit tumor growth .
Subcellular Localization
This compound primarily localizes to the nucleus, where it interacts with EP300 and CBP. The compound’s activity is dependent on its ability to bind to these enzymes and disrupt their interaction with chromatin. Post-translational modifications and targeting signals direct this compound to specific nuclear compartments, ensuring its effective inhibition of histone acetylation and gene expression .
Vorbereitungsmethoden
Die Synthese von Inobrodib beinhaltet die gezielte Ansprache der konservierten Bromodomeinen-Taschen von p300 und CBP. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass der Entwicklungsprozess die Optimierung von anfänglichen chemischen Treffermolekülen zu einem klinischen Kandidaten umfasste . Industrielle Produktionsverfahren würden wahrscheinlich eine großtechnische Synthese unter kontrollierten Bedingungen umfassen, um Reinheit und Wirksamkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Inobrodib durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Interaktion mit den Bromodomeinen von p300 und CBP liegt. Die Verbindung bindet an diese Bromodomeinen, verdrängt p300/CBP und beeinflusst die Expression wichtiger krebstreibender Gene. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind in der verfügbaren Literatur nicht explizit aufgeführt .
Vergleich Mit ähnlichen Verbindungen
Inobrodib ist einzigartig in seiner hohen Selektivität für das spezifische konservierte Bromodomen von p300 und CBP. Es zeigt eine ausgezeichnete Selektivität gegenüber anderen Bromodomeinen wie BRD1, BRD2, BRD3 und BRD4. Krebszellen, die gegenüber BET-Inhibitoren wie JQ1, OTX-015 und iBET-151 resistent sind, bleiben gegenüber this compound hochsensitiv. Ähnliche Verbindungen umfassen CCS1477, das ebenfalls auf die Bromodomeinen von EP300 und CBP abzielt, jedoch unterschiedliche Wirksamkeits- und Selektivitätsprofile aufweist .
Eigenschaften
IUPAC Name |
(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDJWEBPQKCS-RIQBOWGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222941-37-7 | |
| Record name | Inobrodib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INOBRODIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







